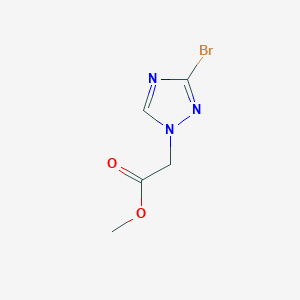

methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound that belongs to the family of 1,2,4-triazoles . Triazoles are known for their ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . These compounds are typically synthesized through a series of chemical reactions, and their structures are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various techniques. For instance, the structure of “3-Bromo-1-methyl-1H-1,2,4-triazole” has been analyzed and confirmed using ChemSpider ID 126505 .Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to participate in various chemical reactions. For example, they can act as ligands for transition metals to create coordination complexes . They are also known to participate in synthetic reactions, accepting and transferring acyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, “3-Bromo-1H-1,2,4-triazole” has a molecular weight of 147.96, and it’s predicted to have a boiling point of 295.4±23.0 °C and a density of 2.102±0.06 g/cm3 .Applications De Recherche Scientifique

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate: , also known as methyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, is a compound that belongs to the triazole family. Triazoles are known for their versatile applications in various scientific research fields. Below is a comprehensive analysis focusing on six unique applications:

Coordination Chemistry

Triazoles like 3-Bromo-1H-1,2,4-triazole serve as ligands for transition metals to create coordination complexes. These complexes have significant applications in catalysis and materials science due to their stability and unique electronic properties .

Organic Synthesis

The triazole ring is a common motif in organic synthesis due to its ability to accept and transfer acyl groups. This makes it a useful catalyst for the synthesis of esters and other organic compounds .

Drug Discovery

Triazoles have found broad applications in drug discovery due to their pharmacological properties. They are used in the design of antiproliferative agents against various cancer cell lines, as evidenced by MTT assay results .

Antimicrobial Activities

The antimicrobial properties of triazoles make them valuable in the synthesis of compounds with potential therapeutic applications. They have been tested against strains of fungus like Candida albicans and Rhizopus oryzae .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHORHHADUWSFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)

![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)

![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)

![N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2942654.png)

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)